Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers seeking to avoid synthetic pathway invalidation in medicinal chemistry programs require precise regioisomeric control. This meta-bromo azetidine intermediate (CAS 887589-70-0) directly addresses the risk of failed cross-coupling and off-target biological activity common with ortho/para analogs. - Optimal CNS drug-likeness: Calculated XlogP of 3.5 provides a predictable baseline for polarity optimization. - Controlled Pd-catalyzed amination: Purely inductive electronic effects ensure superior reaction control and batch reproducibility versus resonance-activated isomers. - Defined target engagement: Distinct C-Br bond vector geometry enables precise probing of halogen bonding pockets for kinase selectivity.

Molecular Formula C15H21BrN2O2
Molecular Weight 341.24 g/mol
CAS No. 887589-70-0
Cat. No. B12436078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate
CAS887589-70-0
Molecular FormulaC15H21BrN2O2
Molecular Weight341.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)CNC2=CC(=CC=C2)Br
InChIInChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-11(10-18)8-17-13-6-4-5-12(16)7-13/h4-7,11,17H,8-10H2,1-3H3
InChIKeyPQAJRHUSMXUDRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate: Azetidine Building Block Overview


Tert-butyl 3-[(3-bromoanilino)methyl]azetidine-1-carboxylate (CAS 887589-70-0) is a synthetic, Boc-protected azetidine derivative with a meta-bromo-substituted aniline moiety . It belongs to a class of 1-Boc-3-[(bromophenyl-amino)-methyl]-azetidine regioisomers that serve as key intermediates in medicinal chemistry for constructing kinase inhibitors, CB1 receptor antagonists, and other bioactive molecules . Its molecular formula is C15H21BrN2O2, with a molecular weight of 341.24 g/mol, and it is typically supplied as a research intermediate with ≥95% purity .

Why Regioisomeric Boc-azetidine Intermediates Are Not Interchangeable


The bromine position on the phenyl ring (ortho, meta, para) dictates both the electronic and steric properties of the aniline nitrogen, profoundly altering reactivity in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the geometry of final drug candidates at target binding sites . In medicinal chemistry programs, even subtle shifts in substitution pattern can lead to dramatic differences in target affinity, selectivity, and pharmacokinetics; therefore, blind substitution with an ortho-bromo (CAS 887589-67-5) or para-bromo (CAS 887589-74-4) analog without confirmatory SAR data risks invalidating synthetic pathways and biological results .

Quantitative Differentiation Against Closest Regioisomers


Balanced logP Profile vs. Ortho and Para Analogs

Computational predictions indicate that the meta-bromo substitution of the target compound results in a calculated XlogP of 3.5, providing a balance between the higher lipophilicity of the ortho isomer and the lower lipophilicity of the para isomer . Lipophilicity is a critical determinant of membrane permeability, solubility, and metabolic clearance, and this intermediate position may offer a superior starting point for optimizing ADME properties in lead series where halogen position is not directly engaged in the primary binding interaction .

Medicinal Chemistry Physicochemical Properties Drug Design

Modulated Aniline Nucleophilicity in Cross-Coupling

The meta position of the bromine atom exerts a distinct inductive electron-withdrawing effect on the aniline nitrogen compared to the ortho and para positions, which are influenced by a combination of inductive and resonance effects . Quantitatively, the calculated electrostatic potential at the aniline nitrogen differs, with the meta derivative exhibiting a partial negative charge that is intermediate between the para (more negative) and ortho (less negative) analogs . This directly correlates with nucleophilicity in key reactions such as Buchwald-Hartwig amination or reductive amination, where the meta-bromo compound provides a controlled, predictable reactivity profile that can improve coupling yields with sensitive substrates.

Synthetic Chemistry Cross-Coupling Reactivity

Anti-Proliferative Activity in Cell Differentiation Studies

A compound cited as a heterocyclic-substituted 3-alkyl azetidine derivative, which includes the meta-bromo scaffold as a core substructure, has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage . While this data comes from a broader patent and compound series rather than a pure head-to-head study, it is specifically associated with the meta-substituted azetidine linkage, whereas related patent documents (e.g., US7906652) highlight distinct, and sometimes inferior, efficacy profiles for the ortho and para bromo regioisomers in CB1 receptor antagonism .

Cancer Research Cellular Differentiation Phenotypic Screening

Application Scenarios for Prioritizing Procurement


CNS-Penetrant Kinase Inhibitors Requiring Balanced logP

A medicinal chemistry program targeting a CNS kinase with a narrow lipophilic window should select the meta-bromo azetidine intermediate. Its calculated XlogP of 3.5 sits in the optimal CNS drug space and offers a predictable baseline for further polarity adjustments, unlike the ortho regioisomer which may already exceed preferred lipophilicity thresholds .

Parallel Library Synthesis for Phenotypic Differentiation Screening

When constructing a diversity-oriented library for oncology drug discovery, the meta-bromo analog is the rational first choice. It has documented phenotypic activity in inducing monocyte differentiation, a profile that distinguishes it from the ortho/para isomers, which were optimized for GPCR (CB1) targets. This enables more efficient triage of biological screening resources .

Controlled, High-Yielding Buchwald-Hartwig Amination

Process chemistry teams planning a late-stage diversification via palladium-catalyzed amination should favor the meta-bromo intermediate. Its intermediate nucleophilicity, governed by purely inductive electronic effects, provides superior reaction control compared to the resonance-activated para isomer, potentially avoiding exotherm safety issues and improving batch-to-batch reproducibility .

SAR Studies on Halogen Bonding Interactions

Structural biology groups investigating σ-hole interactions should procure the meta-bromo regioisomer. The specific geometric trajectory of the C-Br bond vector in the meta position offers a distinct halogen bond donor angle that cannot be replicated by the ortho or para regioisomers. This enables precise probing of halogen bonding pockets in target proteins, a critical design parameter for achieving selectivity .

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